(s)-10,16-Dihydroxyhexadecanoic acid

Description

Contextualizing (S)-10,16-Dihydroxyhexadecanoic Acid within Lipid Biochemistry

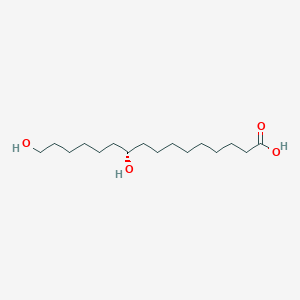

This compound, also known as 10,16-dihydroxypalmitic acid, is classified as a long-chain dihydroxy fatty acid. hmdb.ca Its structure features a 16-carbon backbone with hydroxyl groups at the 10th and 16th positions. This configuration distinguishes it from more common fatty acids and is central to its primary role as a monomer in the formation of cutin, a complex biopolyester that forms the structural framework of the plant cuticle. wikipedia.orgnumberanalytics.comnih.gov The cuticle is an essential protective layer covering the aerial surfaces of most land plants. wikipedia.orgresearchgate.net

The biosynthesis of this compound involves specific enzymatic reactions. It begins with the common C16 fatty acid, palmitic acid. The process includes an initial ω-hydroxylation to form 16-hydroxyhexadecanoic acid, followed by a mid-chain hydroxylation at the C-10 position. gsartor.org This multi-step synthesis highlights the specialized metabolic pathways plants have evolved to produce this crucial structural component.

Cutin itself is primarily composed of C16 and C18 fatty acid families. wikipedia.org this compound is a major constituent of the C16 family, particularly prominent in the cutin of certain plants, such as tomato, where it can comprise over 70% of the cutin monomers. nih.govntua.gr The presence of two hydroxyl groups allows for the formation of ester bonds, leading to the creation of a complex, cross-linked polymer network. numberanalytics.commdpi.com

| Property | Data |

| Molecular Formula | C₁₆H₃₂O₄ |

| Molecular Weight | 288.42 g/mol |

| Classification | Long-chain dihydroxy fatty acid |

| Primary Role | Monomer of the plant biopolymer cutin |

| Key Structural Features | 16-carbon chain, hydroxyl groups at C-10 and C-16 |

| Natural Source Example | Tomato (Solanum lycopersicum) cuticle |

Significance of Dihydroxy Fatty Acids in Biological Systems

Dihydroxy fatty acids, like this compound, are fundamental to the integrity and function of the plant cuticle. The cuticle serves as a critical barrier between the plant and its environment, playing a vital role in:

Preventing water loss: The hydrophobic nature of the cutin polymer, formed from these fatty acids, is crucial for limiting non-stomatal water transpiration. wikipedia.org

Protection against pathogens: The cuticle acts as a physical barrier against the entry of fungal spores and other pathogens. numberanalytics.com Furthermore, monomers released from cutin can act as signaling molecules, activating plant defense responses. nih.gov

Defense against environmental stress: The cuticle helps to shield the plant from UV radiation and other environmental challenges. numberanalytics.com

The presence of a mid-chain hydroxyl group, in addition to the terminal hydroxyl group, allows for the potential for branching within the cutin polymer, contributing to its structural complexity and robustness. mdpi.com While some dihydroxy fatty acids in other biological contexts have been associated with inflammatory responses or cellular toxicity, the primary role of this compound in plants is structural and protective. nih.goveurekalert.org

Overview of Current Research Trajectories for this compound

Current research on this compound is multifaceted, exploring its biosynthesis, biological function, and potential applications. Key areas of investigation include:

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H32O4 |

|---|---|

Molecular Weight |

288.42 g/mol |

IUPAC Name |

(10S)-10,16-dihydroxyhexadecanoic acid |

InChI |

InChI=1S/C16H32O4/c17-14-10-6-5-8-12-15(18)11-7-3-1-2-4-9-13-16(19)20/h15,17-18H,1-14H2,(H,19,20)/t15-/m0/s1 |

InChI Key |

VJZBXAQGWLMYMS-HNNXBMFYSA-N |

Isomeric SMILES |

C(CCCCC(=O)O)CCC[C@@H](CCCCCCO)O |

Canonical SMILES |

C(CCCCC(=O)O)CCCC(CCCCCCO)O |

Synonyms |

(R)-10,16-dihydroxyhexadecanoic acid (S)-10,16-dihydroxyhexadecanoic acid 10,16-DHHA 10,16-dihydroxyhexadecanoic acid |

Origin of Product |

United States |

Occurrence and Natural Abundance

Distribution in Plant Tissues and Organs

(s)-10,16-Dihydroxyhexadecanoic acid is a significant component of the plant cuticle, a protective layer covering the aerial parts of most land plants. semanticscholar.orgresearchgate.netfrontiersin.org This lipid-rich layer serves as a barrier against uncontrolled water loss and external environmental stresses. xpublication.com The structural foundation of the cuticle is a polyester (B1180765) matrix called cutin, and 10,16-dihydroxyhexadecanoic acid is one of its principal monomeric building blocks. xpublication.comnih.gov

The primary source for the isolation of 10,16-dihydroxyhexadecanoic acid is the cutin from various plant species. ntu.edu.sgthegoodscentscompany.com Cutin is a complex, high-molecular-weight polyester composed of inter-esterified hydroxy fatty acids. mdpi.comwikipedia.org The presence of hydroxyl groups at both the ω-position (C16) and a mid-chain position (C10) allows 10,16-dihydroxyhexadecanoic acid to form a cross-linked and branched polymer network, which is fundamental to the structural integrity of the cuticle. nih.gov Its isolation, therefore, requires the chemical breakdown (depolymerization) of this polyester structure to release the individual monomer units. nih.govacs.org

The cuticle of the tomato fruit (Solanum lycopersicum) is a particularly rich and well-studied source of 10,16-dihydroxyhexadecanoic acid. semanticscholar.orgmdpi.comnih.gov Numerous studies have established that this single monomer is the principal component of tomato cutin, where it can constitute over 70% and sometimes up to 96% of the total cutin monomers. semanticscholar.orgxpublication.commdpi.comntua.gr This high abundance makes tomato processing waste, specifically the peels, an attractive and sustainable raw material for the extraction of this valuable chemical. xpublication.commdpi.comacs.org The (S)-enantiomer has been identified as the naturally occurring configuration in tomato-derived 10,16-dihydroxyhexadecanoic acid. researchgate.net

Table 1: Relative Abundance of 10,16-Dihydroxyhexadecanoic Acid in Tomato Cutin

| Study Finding | Relative Abundance (%) | Source(s) |

|---|---|---|

| Identified as the main monomer in tomato cuticle. | > 70% | semanticscholar.orgmdpi.com |

| Found to be the principal component of tomato cutin. | 81% - 96% | xpublication.com |

| Comprises a significant portion of the industrial tomato cuticle. | > 90% | chemrxiv.org |

While 10,16-dihydroxyhexadecanoic acid is dominant in tomato cutin, its distribution varies across different plant species. It is considered a diagnostic monomer for what is known as C16-type cutin. nih.gov For instance, the cutin of Arabidopsis is also characterized as a C16-cutin, containing 9,16-dihydroxypalmitic acid (an isomer). nih.gov

This compound is not exclusive to cutin; it is also found in suberin, another important plant biopolyester responsible for forming protective barriers in tissues like bark, roots (as the Casparian strip), and wound periderm. wikipedia.orgfrontiersin.org However, the composition of suberin is typically more complex and varied than that of cutin. frontiersin.org Suberin is often characterized by a higher proportion of very-long-chain (C20-C26) fatty acids, α,ω-diacids, and phenolics like ferulic acid, which are less common or abundant in cutin. nih.govresearchgate.net For example, an analysis of suberin fatty acid hydrolysate from birch outer bark identified the presence of 9,16- and 10,16-dihydroxy-16:0 acids, but they were not the most abundant monomers. mdpi.com

Table 2: Comparative Occurrence of 10,16-Dihydroxyhexadecanoic Acid

| Biopolymer | Plant Source | Typical Abundance | Key Distinctions | Source(s) |

|---|---|---|---|---|

| Cutin | Solanum lycopersicum (Tomato) | Very High (>70%) | The predominant monomer. | semanticscholar.orgxpublication.commdpi.com |

| Cutin | Arabidopsis thaliana | Present | A characteristic monomer of C16-type cutin. | nih.gov |

| Cutin | Various Plants | Varies | Monomer composition differs among species. | researchgate.net |

| Suberin | Betula sp. (Birch) | Present, but not dominant | Suberin contains a greater variety of monomers, including more long-chain diacids and phenolics. | nih.govmdpi.com |

Methodologies for Isolation from Natural Sources

The extraction of 10,16-dihydroxyhexadecanoic acid from plant material necessitates a two-step process: depolymerization of the cutin or suberin polyester, followed by purification of the resulting monomers.

To break the ester bonds that form the cutin and suberin polymers, various chemical depolymerization methods are employed. ntu.edu.sg These techniques aim to hydrolyze or transesterify the polymer into its constituent monomers. nih.govacs.org

Commonly used methods include:

Alkaline Hydrolysis (Saponification): This is a widely used technique involving heating the plant material (often pre-dewaxed) with a strong base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in an alcoholic solvent such as methanol (B129727) or ethanol (B145695). xpublication.comnih.govacs.orgntua.gr This process cleaves the ester linkages, yielding salts of the fatty acids, which are then protonated by adding acid.

Transesterification: This method uses a base like potassium methoxide (B1231860) (KOMe) or sodium methoxide (NaOMe) in methanol. ntua.gracs.org It cleaves the polyester bonds and simultaneously forms methyl esters of the constituent fatty acids.

Hydrogen Peroxide-Assisted Hydrolysis: An alternative route involves using sodium hydroxide in combination with hydrogen peroxide, which can efficiently depolymerize the cutin. xpublication.comntua.gr

Pressurized Solvent Hydrolysis: More recent "green chemistry" approaches utilize solvents like water or ethanol under high temperature and pressure (subcritical or supercritical conditions) to depolymerize cutin, avoiding the need for harsh chemical reagents. google.comgoogle.com

Once the biopolyester is broken down, a mixture of monomers is obtained, which requires purification to isolate the 10,16-dihydroxyhexadecanoic acid.

The primary purification strategies include:

Solvent Extraction: Following depolymerization and acidification of the reaction mixture, the freed fatty acids can be extracted into an organic solvent like chloroform (B151607) (CHCl₃) or dichloromethane (B109758) (CH₂Cl₂). ntua.gracs.org The solvent is then evaporated to yield the crude monomer mixture.

Precipitation: An alternative to solvent extraction involves adjusting the pH of the aqueous solution after hydrolysis. Acidification causes the water-insoluble fatty acids to precipitate out of the solution, allowing them to be collected by filtration. xpublication.comacs.org This method is often preferred in industrial-scale processes as it avoids the use of large volumes of organic solvents. acs.org

Chromatographic Techniques: For higher purity, the crude extracts can be further purified using methods such as column chromatography. nih.gov For analytical purposes, the fatty acids are often derivatized (e.g., as trimethylsilyl (B98337) ethers or pentafluorobenzoyl derivatives) and analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm their identity and quantify their abundance. xpublication.comnih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₆H₃₂O₄ |

| 9,16-Dihydroxyhexadecanoic acid | C₁₆H₃₂O₄ |

| 16-Hydroxyhexadecanoic acid | C₁₆H₃₂O₃ |

| 9,10,18-Trihydroxystearic acid | C₁₈H₃₆O₅ |

| 9,10-Epoxy-18-hydroxystearic acid | C₁₈H₃₄O₄ |

| Palmitic acid | C₁₆H₃₂O₂ |

| Stearic acid | C₁₈H₃₆O₂ |

| Oleic acid | C₁₈H₃₄O₂ |

| Ferulic acid | C₁₀H₁₀O₄ |

| Glycerol | C₃H₈O₃ |

| Potassium hydroxide | KOH |

| Sodium hydroxide | NaOH |

| Potassium methoxide | CH₃KO |

| Sodium methoxide | CH₃NaO |

| Hydrogen peroxide | H₂O₂ |

| Chloroform | CHCl₃ |

| Methanol | CH₄O |

Biosynthesis and Metabolic Pathways

Enantiomeric Considerations in Biosynthesis

The chirality of molecules plays a crucial role in biological systems, as enzymes often exhibit a high degree of stereospecificity. This is particularly relevant in the biosynthesis of hydroxy fatty acids like 10,16-dihydroxyhexadecanoic acid, where the spatial arrangement of the hydroxyl group at the C-10 position dictates the molecule's properties and its subsequent incorporation into complex biopolymers.

Distinction between (S)- and (R)- Stereoisomers in Biological Contexts

In biological contexts, the (S)- and (R)- stereoisomers of a chiral molecule can have vastly different activities and metabolic fates. This is due to the three-dimensional structure of enzyme active sites, which are themselves chiral and thus interact differently with each enantiomer. While both (S)- and (R)-10,16-dihydroxyhexadecanoic acid can be synthesized chemically, the biosynthesis in plants is highly controlled to produce specific stereoisomers. The specific configuration of the hydroxyl group influences the physical and chemical properties of the resulting cutin polymer, affecting its permeability, flexibility, and resistance to enzymatic degradation by pathogens.

Stereoselective Synthesis Pathways in vivo

The in vivo synthesis of (s)-10,16-dihydroxyhexadecanoic acid is an enzymatically controlled process that ensures the production of the specific (S)-enantiomer. While the complete pathway and all involved enzymes are not fully elucidated for every plant species, the stereoselectivity is believed to be introduced during the hydroxylation of the fatty acid precursor. This stereospecificity is a hallmark of biological catalysis, where enzymes guide the reaction to a single stereochemical outcome. The formation of the secondary hydroxyl group at the C-10 position is a critical step where this chirality is established. This is likely achieved by a specific hydroxylase enzyme that recognizes and orients the substrate in a precise manner to facilitate the addition of the hydroxyl group to one face of the molecule, resulting in the (S)-configuration.

Enzymatic Systems Involved in Biogenesis

The biosynthesis of this compound from its precursor, palmitic acid, is a multi-step process involving several families of enzymes. These enzymes work in a coordinated fashion to introduce the necessary functional groups and prepare the monomer for polymerization.

Other Enzyme Families in Fatty Acid Hydroxylation and Modification

The introduction of the two hydroxyl groups on the hexadecanoic acid backbone is accomplished by several families of oxidative enzymes.

Cytochrome P450 Monooxygenases (CYPs) : This large family of enzymes is known to be involved in a wide range of oxidative reactions in plants, including the hydroxylation of fatty acids. nih.gov Specific CYPs are responsible for the ω-hydroxylation of fatty acids, which adds the hydroxyl group at the terminal (C-16) position of palmitic acid to form 16-hydroxypalmitic acid. Other CYPs are candidates for the in-chain hydroxylation at the C-10 position, which is the step that introduces the chirality to the molecule. The stereospecificity of some P450 enzymes has been demonstrated, with certain bacterial CYPs producing exclusively (S)-enantiomers of α-hydroxy fatty acids. nih.gov

Peroxygenases : These enzymes utilize hydroperoxides to catalyze the epoxidation of unsaturated fatty acids. gsartor.org The resulting epoxide can then be hydrolyzed to a diol. This pathway is a potential route for the formation of vicinal diols in cutin monomers.

Lipoxygenases (LOXs) : LOXs catalyze the hydroperoxidation of polyunsaturated fatty acids. researchgate.net The resulting hydroperoxides can serve as substrates for other enzymes, including peroxygenases, or be converted to other oxidized fatty acid derivatives.

Epoxide Hydrolases : These enzymes catalyze the hydrolysis of epoxides to form diols. gsartor.org If the C-10 hydroxylation proceeds through an epoxide intermediate, an epoxide hydrolase would be responsible for opening the epoxide ring to form the dihydroxy product. The regio- and stereoselectivity of the epoxide hydrolase would be critical in determining the final stereochemistry of the diol.

| Enzyme Family | General Function in Fatty Acid Modification |

| Cytochrome P450 Monooxygenases | ω-hydroxylation and in-chain hydroxylation |

| Peroxygenases | Epoxidation of unsaturated fatty acids |

| Lipoxygenases | Hydroperoxidation of polyunsaturated fatty acids |

| Epoxide Hydrolases | Hydrolysis of epoxides to form diols |

Integration into Biopolymer Formation

Once synthesized, this compound monomers are transported to the site of cutin assembly, which is the plant cuticle, an extracellular protective layer. The polymerization of these monomers into the complex, cross-linked cutin polymer is catalyzed by enzymes known as cutin synthases. nih.gov One such enzyme, CUTIN SYNTHASE 1 (CUS1), has been identified in tomato. nih.gov CUS1 is an acyltransferase that catalyzes the formation of ester bonds between the hydroxyl and carboxyl groups of the dihydroxyhexadecanoic acid monomers, leading to the growth of the polyester (B1180765) chain. nih.govfrontiersin.org The presence of both a primary hydroxyl group at the C-16 position and a secondary hydroxyl group at the C-10 position allows for the formation of a branched and highly cross-linked polymer, which is essential for the structural integrity and barrier properties of the cuticle.

Monomeric Role in Cutin Biopolymer Assembly

This compound is a primary building block, or monomer, for the synthesis of cutin, a complex biopolyester that forms the structural foundation of the plant cuticle. nih.gov The plant cuticle is the protective, hydrophobic layer covering the aerial parts of plants, crucial for preventing water loss and protecting against environmental stresses. mdpi.comcdmf.org.br The unique chemical structure of 10,16-dihydroxyhexadecanoic acid is fundamental to its role in forming the intricate, cross-linked cutin polymer.

This C16 fatty acid possesses two hydroxyl groups: a secondary one at the C-10 position and a primary one at the C-16 (ω) position, in addition to a carboxyl group at the C-1 position. mdpi.com This trifunctional nature allows it to form multiple ester linkages, leading to a highly branched and robust polymer matrix. mdpi.comnih.gov The carboxyl group of one monomer can react with any of the hydroxyl groups on another monomer, and the presence of the mid-chain hydroxyl group provides a site for branching, which is critical for the three-dimensional structure and integrity of the cutin polymer. mdpi.comcdmf.org.br

In plants like the tomato (Solanum lycopersicum), 10,16-dihydroxyhexadecanoic acid is the most abundant cutin monomer, constituting up to 80% of the polymer. pnas.orgmdpi.com Its prevalence highlights its importance in forming the specific architecture of the cuticle in these species. The degree of branching in the cutin polyester is directly related to the proportion of polyhydroxy fatty acids like 10,16-dihydroxyhexadecanoic acid. mdpi.comnih.gov

Recent research has also pointed to a self-assembly process in the initial stages of cutin biosynthesis. It is proposed that polyhydroxy fatty acid monomers, including 10,16-dihydroxyhexadecanoic acid, can spontaneously aggregate in an aqueous environment to form nanoparticles known as "cutinsomes". nih.govresearchgate.net In this model, the fatty acid molecules orient themselves to minimize contact between their hydrophobic carbon chains and the polar cellular environment, creating a hydrophobic core. Within this core, intermolecular ester bonds form between the carboxylic acid and hydroxyl groups, releasing water and stabilizing the nanoparticle structure. researchgate.net These cutinsomes, containing branched and cross-linked oligomers, are then thought to be transported to the site of cuticle formation. nih.govresearchgate.net

The table below summarizes the key enzymes identified in the biosynthetic pathway leading to the formation of 10,16-dihydroxyhexadecanoic acid in Arabidopsis thaliana, illustrating the multi-step enzymatic process required to produce this specialized monomer.

| Enzyme | Enzyme Class | Function in Pathway | Gene (in Arabidopsis) |

| Acyltransferase | Glycerol-3-phosphate acyltransferase | Channels C16 fatty acids into the cutin biosynthesis pathway. pnas.orgnsf.gov | GPAT4, GPAT6, GPAT8 |

| Fatty Acid ω-hydroxylase | Cytochrome P450 monooxygenase | Catalyzes ω-hydroxylation (at C-16) of palmitic acid to form 16-hydroxypalmitate. pnas.org | CYP86A4, CYP86A2 |

| In-chain hydroxylase | Cytochrome P450 monooxygenase | Catalyzes mid-chain hydroxylation (at C-10) of 16-hydroxypalmitate. pnas.orgresearchgate.net | CYP77A6 |

Enzymatic Polymerization Mechanisms within the Plant Cuticle Matrix

Once the this compound monomers are synthesized and transported to the apoplast (the space outside the cell membrane), they must be assembled into the final cutin polymer. This polymerization occurs extracellularly, at the site of cuticle deposition. mdpi.comnih.gov The process is not spontaneous but is catalyzed by specific extracellular enzymes that form the ester bonds linking the monomers together.

A key enzyme identified in this process is CUTIN SYNTHASE 1 (CUS1), a member of the GDSL lipase (B570770)/acylhydrolase family. mdpi.com Studies in tomato have shown that CUS1 is located in the cuticular layer and is essential for the proper polymerization of cutin. mdpi.comnih.gov CUS1 is an acyltransferase, meaning it catalyzes the transfer of an acyl group (such as a fatty acid monomer) from a donor molecule to an acceptor molecule. In the context of cutin synthesis, CUS1 is believed to catalyze the formation of ester linkages between the hydroxyl and carboxyl groups of the cutin monomers. mdpi.com

The precise mechanism involves CUS1 facilitating the polyesterification of the hydroxy fatty acid monomers. It can create both linear chains and branched structures, contributing to the complex, cross-linked nature of the cutin polymer. mdpi.comnih.gov Down-regulation of CUS1 in tomato plants leads to significant alterations in the cutin structure, confirming its crucial role in the polymerization process. mdpi.com

The table below details experimental findings from in vitro polymerization of 10,16-dihydroxyhexadecanoic acid, which provide insights into the types of polymers that can be formed.

| Catalyst | Reaction Conditions | Resulting Polymer Characteristics | Reference |

| Candida antarctica lipase-B (CAL-B) | Enzymatic Reaction | Polyesters with molecular weights (Mw) around 814-982 Da. frontiersin.orgresearchgate.net | Gómez-Patiño et al., 2013 |

| Choline chloride·2ZnCl₂ (Ionic Liquid) | 80°C | Mainly linear polymers, obtained as a powder. frontiersin.orgresearchgate.net | Gómez-Patiño et al., 2015 |

| Choline chloride·2ZnCl₂ (Ionic Liquid) | 90°C - 100°C (longer reaction times) | Polymers show increased branching and esterification at the C-10 hydroxyl group; viscous consistency. frontiersin.orgresearchgate.net | Gómez-Patiño et al., 2015 |

Biological Functions and Interactions

Structural Contribution to Plant Barrier Formation

As a primary monomeric component of cutin, the polyester (B1180765) layer covering the aerial parts of many plants, (s)-10,16-dihydroxyhexadecanoic acid is fundamental to the structural integrity of the plant cuticle. This compound is especially abundant in the cutin of certain species, such as tomato, where it can constitute over 70% of the depolymerized cuticular material.

This compound is a significant monomer in the assembly of cutin, a biopolymer that forms a protective barrier on the surface of plants. This cutin layer is essential for protecting the plant from environmental stresses, controlling water loss, and forming a physical barrier against pathogen entry. The incorporation of this dihydroxy fatty acid into the cutin matrix is a key factor in establishing the cuticle's structural integrity and its permeability characteristics.

The bifunctional nature of 10,16-dihydroxyhexadecanoic acid, with both a mid-chain and a terminal hydroxyl group, is crucial for the architecture of the cutin polymer. This structure allows for the formation of complex polyester networks. Esterification involving just one of the hydroxyl groups results in the formation of linear polymers. hmdb.ca However, when both the mid-chain and terminal hydroxyl groups participate in ester bond formation, it leads to the creation of branched and cross-linked structures. hmdb.ca This ability to form both linear and branched polyesters contributes to the robust and resilient nature of the plant cuticle. hmdb.canih.gov The strategic functionalization of these hydroxyl groups can be used to produce various monomers, dimers, and trimers. nih.gov

Table 1: Polyester Structures from 10,16-Dihydroxyhexadecanoic Acid This table illustrates the types of polyester structures that can be formed from the monomer based on the hydroxyl group involvement.

| Hydroxyl Group(s) Esterified | Resulting Polymer Structure | Significance for Cutin |

|---|---|---|

| Single Hydroxyl Group (Terminal or Mid-chain) | Linear Polymer | Provides basic chain structure. hmdb.ca |

Involvement in Plant-Environment Interactions

Beyond its structural role, this compound is an active participant in the dialogue between plants and other organisms, particularly pathogens.

Cutin monomers released during the initial stages of fungal attack can act as signals that modulate the plant's defense system. The (S)-enantiomer of 10,16-dihydroxyhexadecanoic acid, which is the naturally occurring form in tomato cuticles, is recognized for its role in these plant-pathogen interactions.

Research has demonstrated that this compound can elicit responses in certain fungal pathogens. Specifically, it has been shown to activate the fungal pathogen Colletotrichum trifolii. nih.gov This interaction is stereospecific, as the synthetic (R)-enantiomer shows reduced biological activity in this regard. nih.gov The ability of the natural (S)-isomer to trigger fungal activation highlights its function as a chemical cue in the plant's immediate environment. nih.gov

When plant cuticles are breached by pathogens, the released cutin monomers can function as Damage-Associated Molecular Patterns (DAMPs). The perception of DAMPs by the plant is a critical first step in initiating an immune response, known as pattern-triggered immunity (PTI). nih.gov Among the earliest and most crucial events in PTI is the rapid and transient elevation of cytosolic calcium concentration ([Ca²⁺]cyt). nih.govnih.gov This influx of calcium acts as a ubiquitous second messenger, translating the external threat into an intracellular signal that triggers downstream defense mechanisms. nih.govusda.govnih.gov

Following the calcium signal, a highly conserved signaling module known as the Mitogen-Activated Protein Kinase (MAPK) cascade is often activated. nih.govnih.govjipb.net A typical MAPK cascade consists of a three-tiered kinase system: a MAPKKK (or MEKK), a MAPKK (or MKK), and a MAPK (or MPK). nih.gov The perception of stimuli at the cell surface leads to the sequential phosphorylation and activation of these kinases, which in turn phosphorylate various target proteins, including transcription factors, to regulate the expression of defense-related genes. nih.govfrontiersin.org The activation of MAPK cascades is a central component of the signaling network that controls plant responses to a wide array of biotic stresses, including pathogen infection. frontiersin.orgjipb.net

Table 2: Components of a Typical Plant MAPK Cascade This table outlines the sequential components of the MAPK signaling pathway involved in plant immunity.

| Cascade Component | Abbreviation | Function |

|---|---|---|

| Mitogen-Activated Protein Kinase Kinase Kinase | MAPKKK / MEKK | Receives initial signal and phosphorylates MAPKK. nih.gov |

| Mitogen-Activated Protein Kinase Kinase | MAPKK / MKK | Phosphorylates MAPK after being activated by MAPKKK. nih.gov |

Intracellular Signaling Activities

The role of fatty acids as signaling molecules is a well-established paradigm in cell biology, influencing a multitude of cellular processes. longdom.org While the parent molecule, palmitic acid, is known to be an intracellular signaling molecule involved in various cellular developments, the specific signaling activities of its dihydroxylated form, this compound, are more specialized. longdom.orgnih.gov

Influence on Cell Differentiation Processes

Current research has not extensively documented the direct influence of this compound on cell differentiation processes in mammalian systems. However, its role in plant-pathogen interactions suggests a signaling capacity. The naturally occurring (S)-enantiomer, isolated from tomato cuticles, has been shown to activate fungal pathogens, such as Colletotrichum trifolii. This interaction, which is critical for fungal penetration of the host plant, highlights the molecule's function as an external signal that elicits a differentiation response in the pathogen, prompting the formation of infection structures. The synthetic (R)-enantiomer exhibits reduced biological activity in this context, underscoring the stereospecificity of this signaling function.

Regulation of Cell Proliferation and Survival Mechanisms

Direct evidence detailing the regulation of cell proliferation and survival mechanisms in mammalian cells by this compound is not prevalent in current scientific literature. The study of how various fatty acids impact cell growth is an active area of research, with hypoxia being a key modulator of cell proliferation. nih.gov However, specific studies linking this compound to these pathways, such as those involving hypoxia-inducible factors or cell cycle regulation, are yet to be established.

Broader Metabolic Contexts

The metabolic significance of this compound is most clearly defined within the realm of plant lipid metabolism, where it serves as a key structural precursor.

Integration into Lipid Metabolism Pathways

This compound is a long-chain fatty acid that is centrally integrated into the specialized lipid metabolism pathways of plants, specifically in the biosynthesis of cutin. hmdb.ca Cutin is a complex lipid polyester that forms the protective outer layer of the plant epidermis.

The biosynthesis of this fatty acid involves the cytochrome P450-mediated hydroxylation of palmitic acid. Once synthesized, it functions as the primary monomer in the cutin of various plants, most notably in tomato (Solanum lycopersicum), where it can constitute over 70% of the depolymerized cuticular material. nih.gov The molecule undergoes enzymatic polymerization, mediated by enzymes like glycerol-3-phosphate acyltransferases, which form ester bonds to create the cutin polymer.

Furthermore, 10,16-dihydroxyhexadecanoic acid can be enzymatically modified, such as through oxidation to produce derivatives like 7-oxohexadecanedioic acid, or through oligomerization catalyzed by lipases to form dimers and trimers. nih.gov These reactions demonstrate its role as a versatile intermediate in plant lipid metabolism, leading to the synthesis of a range of biopolymers and other compounds. nih.govresearchgate.net

| Metabolic Process | Organism/System | Key Finding | Reference |

|---|---|---|---|

| Cutin Biosynthesis | Tomato (Solanum lycopersicum) | Serves as the primary monomer, constituting >70% of the cutin polymer. | nih.gov |

| Biosynthetic Pathway | Plants | Synthesized via cytochrome P450-mediated hydroxylation of palmitic acid. | |

| Enzymatic Polymerization | Plants | Undergoes esterification catalyzed by enzymes like glycerol-3-phosphate acyltransferases to form the cutin polymer. | |

| Oligomerization | In vitro (lipase-catalyzed) | Can be converted into dimers and trimers, which may act as elicitors of plant immune responses. | |

| Oxidation | In vitro | Can be oxidized to derivatives such as 7-oxohexadecanedioic acid. | nih.gov |

Role as a Differential Metabolite in Biological Systems

Metabolomics, the comprehensive analysis of low-molecular-weight metabolites, is a powerful tool for identifying biomarkers and understanding biological systems. nih.gov Within this field, 10,16-dihydroxyhexadecanoic acid has been identified in the metabolomic profiling of plant tissues. For instance, it was detected as one of the constituent compounds in the LC-HRESIMS metabolomic analysis of Solanum lycopersicum (tomato) seed extract. researchgate.net Its presence in various foods, including a range of herbs and spices, has also been noted in metabolic databases. hmdb.ca While it is a known component of the plant metabolome, its role as a differential metabolite for diagnosing diseases or monitoring physiological states in humans has not yet been established.

| Study Focus | Sample Source | Significance | Reference |

|---|---|---|---|

| Metabolomic Profiling | Solanum lycopersicum (Tomato) Seed Extract | Identified as a component of the plant's metabolome. | researchgate.net |

| Metabolite Database | Various Foods (e.g., Alfalfa, Celery, Garlic) | Listed as a known food constituent in the Human Metabolome Database (HMDB). | hmdb.ca |

Chemical and Enzymatic Synthesis Approaches

Asymmetric Synthesis of (S)-10,16-Dihydroxyhexadecanoic Acid

The presence of a chiral center at the C-10 position necessitates stereoselective synthetic methods to produce the pure (S)-enantiomer, which is crucial for studying its specific biological activities and for creating stereoregular polymers.

The first successful asymmetric syntheses of both (R)- and this compound (10,16-DHPA) have been reported, providing access to these enantiomerically pure compounds for the first time. nih.govresearchgate.net This development was significant as it allowed for the confirmation of the (S)-(+)-absolute configuration for the 10,16-DHPA monomer that is naturally derived from tomato cutin. nih.govresearchgate.net Asymmetric synthesis strategies are designed to achieve full stereocontrol, which can be challenging and may require different established methods to produce various stereoisomers. nih.gov For instance, the synthesis of different stereoisomers might involve techniques like copper-catalyzed asymmetric conjugate addition and Evans' aldol (B89426) reactions to introduce the desired stereocenters. nih.gov

Access to the individual synthetic enantiomers of 10,16-dihydroxyhexadecanoic acid has enabled comparative studies of their biological effects. It has been demonstrated that the (R)- and (S)-stereoisomers exhibit notable differences in their capacity to activate the fungal pathogen Colletotrichum trifolii. nih.govresearchgate.net This stereoselectivity in biological activity is a common phenomenon, as stereoisomers of a drug or bioactive molecule can have different pharmacodynamic profiles. ijpsr.com In some cases, one enantiomer may be responsible for the desired therapeutic effect while the other is less active or even inert. ijpsr.com For example, the (S)-enantiomer of the drug ofloxacin (B1677185) is significantly more active in inhibiting its target enzyme, DNA gyrase, than the (R)-enantiomer. ijpsr.com The differing biological activities of the 10,16-DHPA enantiomers underscore the importance of stereochemistry in molecular interactions with biological systems. nih.govresearchgate.net

Chemoenzymatic and Enzymatic Synthesis of Oligomers and Polyesters

Enzymatic methods, particularly those using lipases, offer a green and highly selective alternative to traditional chemical polymerization. These biocatalytic approaches are effective for the synthesis of oligomers and polyesters from hydroxy acids like this compound.

Lipases are widely used to catalyze the synthesis of polyesters through reactions like the ring-opening polymerization of lactones and condensation polymerization of hydroxy acids. nih.gov The main monomer from tomato cuticle, 10,16-dihydroxyhexadecanoic acid, and its methyl ester derivative have been successfully used as substrates for oligomerization reactions catalyzed by several lipases. researchgate.netnih.gov Among the various enzymes tested, immobilized Candida antarctica lipase (B570770) B (CAL-B, marketed as Novozym 435) has proven to be a particularly efficient and widely used biocatalyst for these transformations. researchgate.netnih.govmdpi.comunl.pt CAL-B, a monomeric protein belonging to the α/β-hydrolase family, is known for its high stereoselectivity and stability. mdpi.comfrontiersin.orgnih.gov Studies have shown that the lipase-catalyzed reactions of 10,16-DHPA lead to the formation of linear polyesters, with no evidence of branched polymers. researchgate.netnih.gov

A study comparing five different lipases for the oligomerization of 10,16-DHPA and its methyl ester derivative highlighted the effectiveness of CAL-B.

Table 1: Lipases Used in the Oligomerization of 10,16-Dihydroxyhexadecanoic Acid (10,16-DHPA)

| Lipase | Source Organism | Abbreviation |

|---|---|---|

| Candida antarctica lipase B | Candida antarctica | CAL-B |

| Rhizomucor miehei lipase | Rhizomucor miehei | RM |

| Thermomyces lanuginosus lipase | Thermomyces lanuginosus | TL |

| Pseudomonas cepacia lipase | Pseudomonas cepacia | PCL |

| Porcine pancreatic lipase | Porcine pancreas | PPL |

Data sourced from references researchgate.netnih.gov.

Using optimized conditions with CAL-B, poly(10,16-DHPA) with a weight average molecular weight (Mw) of 814 Da and a number average molecular weight (Mn) of 1,206 Da was produced. researchgate.netnih.gov

Optimizing reaction parameters is crucial for maximizing the yield and molecular weight of the resulting polyesters in lipase-catalyzed reactions. Key factors that are typically adjusted include temperature, solvent, and reaction time. nih.gov For the oligomerization of 10,16-dihydroxyhexadecanoic acid, an optimal temperature of 60°C has been identified. researchgate.netnih.gov Higher temperatures can lead to the denaturation of the enzyme, which results in a decreased product yield. nih.gov

The choice of solvent also significantly impacts the reaction outcome. For 10,16-DHPA, the best yields were achieved using toluene (B28343) and 2-methyl-2-butanol (B152257) as solvents. researchgate.netnih.gov In the case of its methyl ester derivative, methyl-10,16-dihydroxyhexadecanoate, toluene and acetonitrile (B52724) were the most effective solvents. researchgate.netnih.gov The progress of the reaction over time shows that with CAL-B, the monomer is efficiently consumed within 24 hours, leading to the formation of oligomers. mdpi.com

Table 2: Optimized Conditions for Lipase-Catalyzed Oligomerization of 10,16-DHPA

| Parameter | Optimal Condition |

|---|---|

| Temperature | 60 °C |

| Solvent | Toluene or 2-methyl-2-butanol |

| Catalyst | Candida antarctica lipase B (CAL-B) |

| Reaction Time | Monomer consumption is high by 8 hours and nearly complete by 24 hours. |

Data sourced from references researchgate.netnih.govmdpi.com.

Derivatization Strategies for Functionalized Products

The two hydroxyl groups and the carboxylic acid group of 10,16-dihydroxyhexadecanoic acid make it a versatile building block for the synthesis of various functionalized products. nih.govnih.gov These derivatives can serve as specialized monomers for creating polymers with tailored properties. nih.govnih.gov

Strategies often begin with the protection of one or more reactive groups. For instance, the hydroxyl groups can be protected using reagents like t-butyldimethylsilyl chloride (TBSCl) to allow for selective reaction at other sites. semanticscholar.orgresearchgate.net Following protection, the molecule can be modified through oxidation or esterification.

Key derivatization products synthesized from 10,16-DHPA include:

16-Hydroxy-10-oxo-hexadecanoic acid : This keto acid is prepared by the selective oxidation of the secondary hydroxyl group at C-10. nih.govnih.govsemanticscholar.org

7-Oxohexadecanedioic acid : This dicarboxylic acid can be produced through oxidation of 10,16-DHPA. nih.govnih.gov

Dimers and Trimers : Both linear and branched dimers and trimers can be synthesized through controlled esterification reactions between protected and unprotected 10,16-DHPA molecules. nih.govnih.govresearchgate.net

These derivatized monomers, possessing functional keto or additional carboxyl moieties, can be used to produce polyesters with sites available for further modification or cross-linking, potentially leading to materials with bioactive properties for medical applications. nih.gov

Oxidation Reactions to Yield Dicarboxylic Acids (e.g., 7-Oxohexadecanedioic Acid)

The conversion of dihydroxy fatty acids into dicarboxylic acids is a key step in producing monomers for polyester (B1180765) synthesis. A notable example is the synthesis of 7-oxohexadecanedioic acid from 10,16-dihydroxyhexadecanoic acid (10,16-DHPA). nih.gov

This transformation involves a multi-step oxidative process. Initially, the vicinal diol structure at positions C-10 and C-16 of the starting material is protected. The subsequent oxidative cleavage of the carbon chain, followed by further oxidation steps, yields the target dicarboxylic acid. One reported synthesis successfully produced 7-oxohexadecanedioic acid, which was characterized by mass spectrometry. The analysis confirmed the presence of a carbonyl group at the C-7 position and the successful conversion of the terminal hydroxyl group to a carboxylic acid. nih.gov

Table 1: Mass Spectrometry Data for 7-Oxohexadecanedioic Acid Synthesis

| Ion | m/z (Mass-to-Charge Ratio) | Interpretation |

|---|---|---|

| [M+H]⁺ | 300 | Corresponds to the molecular formula C₁₆H₂₈O₅. nih.gov |

| Fragment 1 | 185 | Confirms the presence of the carbonyl group at C-7. nih.gov |

| Fragment 2 | 157 | Confirms the presence of the carbonyl group at C-7. nih.gov |

Data sourced from a study on derivatives of 10,16-dihydroxyhexadecanoic acid isolated from tomato. nih.gov

Preparation of Oxo-Hydroxy Fatty Acid Monomers (e.g., 16-Hydroxy-10-Oxo-Hexadecanoic Acid)

Oxo-hydroxy fatty acids are naturally occurring monomers in plant cuticles and are valuable for creating functionalized polyesters. nih.govhmdb.ca The synthesis of 16-hydroxy-10-oxo-hexadecanoic acid from 10,16-dihydroxyhexadecanoic acid demonstrates a targeted chemical modification. nih.gov

The synthesis involves the selective oxidation of the secondary hydroxyl group at the C-10 position to a keto group. To achieve this, the primary hydroxyl group at C-16 is first protected using a group like tert-butyldimethylsilyl (TBS). The protected compound is then oxidized with pyridinium (B92312) chlorochromate (PCC) to form the ketone at C-10. Finally, the protecting group at C-16 is removed using tetra-n-butylammonium fluoride (B91410) (TBAF) to yield 16-hydroxy-10-oxo-hexadecanoic acid in good yield (86%). nih.gov The structure of the final product was confirmed using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.gov

Table 2: Spectroscopic Data for 16-Hydroxy-10-Oxo-Hexadecanoic Acid

| Analysis Type | Signal | Description |

|---|---|---|

| ¹³C-NMR | δ 214.19 (CO-10) | Confirms the presence of the ketone group at C-10. nih.gov |

| ¹³C-NMR | δ 181.36 (CO) | Confirms the presence of the carboxylic acid group. nih.gov |

| ¹³C-NMR | δ 64.89 (C-16) | Confirms the presence of the primary alcohol group at C-16. nih.gov |

| EI-MS | m/z 269 [M−OH]⁺ | Mass spectrometry fragment ion. nih.gov |

| EI-MS | m/z 185 [M−C₆H₁₃O]⁺ | Mass spectrometry fragment ion indicating cleavage near the keto group. nih.gov |

Data sourced from a study on derivatives of 10,16-dihydroxyhexadecanoic acid isolated from tomato. nih.gov

Synthesis of Dimer and Trimer Structures (Linear and Branched)

The oligomerization of 10,16-dihydroxyhexadecanoic acid is a crucial step toward creating higher molecular weight polyesters. Both chemical and enzymatic methods have been employed to synthesize dimers and trimers. nih.govmdpi.com

Chemical Synthesis: Linear and branched dimers and trimers have been synthesized chemically from 10,16-dihydroxyhexadecanoic acid. nih.gov These reactions typically involve esterification processes that link the monomer units together. The resulting structures have been fully characterized using NMR and MS techniques, confirming the formation of ester bonds and the respective oligomeric size. nih.gov

Enzymatic Synthesis: Enzymatic polymerization using lipases offers a milder and more selective alternative for synthesizing oligomers. mdpi.com Studies have utilized various lipases, such as Candida antarctica lipase B (CAL-B), to catalyze the self-oligomerization of 10,16-dihydroxyhexadecanoic acid. These reactions, typically conducted in organic solvents like toluene, lead to the formation of linear polyesters. The enzymatic process efficiently consumes the monomer, with conversions reaching 93% within 24 hours. mdpi.com The resulting products are primarily linear oligomers, with no significant evidence of branching observed from the secondary hydroxyl group at C-10. mdpi.com

Table 3: Molecular Weight Data for Enzymatically Synthesized Poly(10,16-DHPA)

| Parameter | Value (Da) | Method |

|---|---|---|

| Weight-Average Molecular Weight (Mw) | 814 | MALDI-TOF MS |

| Number-Average Molecular Weight (Mn) | 1,206 | MALDI-TOF MS |

| Degree of Polymerization (DP) | 2.9 | Calculated |

Data sourced from a study on the lipase-catalyzed oligomerization of 10,16-dihydroxyhexadecanoic acid. mdpi.com

Advanced Analytical Methodologies for Research

Spectroscopic Techniques for Structural Analysis of Derivatives and Polymers

Spectroscopy is a cornerstone for the structural investigation of (s)-10,16-dihydroxyhexadecanoic acid and its polymeric forms. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier Transform Infrared (FT-IR) Spectroscopy provide detailed insights into molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR, CPMAS ¹³C NMR)

NMR spectroscopy is indispensable for the unambiguous structural confirmation of this compound and its derivatives. mdpi.com

¹H-NMR and ¹³C-NMR: In the analysis of silyl-protected derivatives, ¹H-NMR can distinguish between different protecting groups. For instance, a singlet at δ 0.04 ppm indicates the presence of one tert-butyldimethylsilyl (TBS) group, while two singlets at δ 0.04 and 0.03 ppm suggest two TBS groups. mdpi.com ¹³C-NMR provides further confirmation, with distinct signals for the silyl (B83357) methyl groups helping to assign the protection at the C10 and C16 hydroxyl positions. mdpi.com For polyesters synthesized from derivatives of 10,16-dihydroxyhexadecanoic acid, both ¹H- and ¹³C-NMR are used for characterization. nih.gov

CPMAS ¹³C NMR: Cross-Polarization Magic-Angle Spinning (CP-MAS) ¹³C NMR is a powerful solid-state technique for analyzing the structure of insoluble polymers derived from 10,16-dihydroxyhexadecanoic acid, such as cutin. This method reveals that these natural polyesters are primarily composed of aliphatic chains. researchgate.net The line width in CP-MAS ¹³C NMR spectra can also provide qualitative information about the crystallinity of the polymer sample. beilstein-journals.org

Table 1: Representative NMR Data for this compound Derivatives

| Nucleus | Derivative | Chemical Shift (δ) ppm | Assignment |

|---|---|---|---|

| ¹H | 10-hydroxy-16-(tert-butyldimethylsilyloxy) hexadecanoic acid | 0.04 (s) | Si(CH₃)₂ |

| ¹H | 10,16-bis(tert-butyldimethylsilyloxy) hexadecanoic acid | 0.03 (s), 0.04 (s) | Si(CH₃)₂ |

| ¹³C | Silyl-protected derivatives | - | Silyl methyl groups |

This table is generated based on data from the text. mdpi.com

Mass Spectrometry (MS) Applications beyond Basic Identification (e.g., EI-MS, ESI-MS, MALDI-TOF MS)

Mass spectrometry techniques are vital for determining the molecular weight and fragmentation patterns of this compound and its derivatives, as well as for characterizing the molecular weight distribution of its polymers.

EI-MS: Electron Ionization Mass Spectrometry of the monomer shows a molecular ion [M+H]⁺ at m/z 289, consistent with the molecular formula C₁₆H₃₂O₄. mdpi.com Key fragmentation patterns, such as dehydration peaks at m/z 271 ([M+H−H₂O]⁺) and 253 ([M+H−2H₂O]⁺), and fragments at m/z 131, 141, and 169, are diagnostic for confirming the hydroxyl group position at C10. mdpi.com

MALDI-TOF MS: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry is particularly useful for the characterization of polyesters. nih.gov It is employed to determine the molecular weights (both number-average, Mn, and weight-average, Mw) and polydispersity of polyesters synthesized from derivatives of 10,16-dihydroxyhexadecanoic acid. nih.gov For example, a polyester (B1180765) formed by the polycondensation of 7-oxohexadecanedioic acid (derived from 10,16-dihydroxyhexadecanoic acid) with 1,8-octanediol (B150283) was found to have an Mw of 2155.15 and an Mn of 1637.27. nih.gov This technique is also crucial for analyzing oligomers formed during lipase-catalyzed reactions. thegoodscentscompany.com

Table 2: Mass Spectrometry Data for this compound and its Polymer

| Technique | Analyte | m/z | Interpretation |

|---|---|---|---|

| EI-MS | This compound | 289 | [M+H]⁺ |

| EI-MS | This compound | 271 | [M+H−H₂O]⁺ |

| EI-MS | This compound | 253 | [M+H−2H₂O]⁺ |

| MALDI-TOF | Poly(7-oxohexadecanedioate-co-1,8-octanediol) | 2155.15 | Mw (Weight-average molecular weight) |

| MALDI-TOF | Poly(7-oxohexadecanedioate-co-1,8-octanediol) | 1637.27 | Mn (Number-average molecular weight) |

This table is generated based on data from the text. mdpi.comnih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound and its polymers. The presence of hydroxyl (-OH) and carboxylic acid (-COOH) groups in the monomer, and the formation of ester (-COO-) linkages in its polymers, can be readily identified by their characteristic absorption bands. In the analysis of cutin, a natural polyester of which 10,16-dihydroxyhexadecanoic acid is a major component, Attenuated Total Reflectance (ATR)-FTIR analysis confirms the predominantly aliphatic nature of the polymer. researchgate.net

Chromatographic Separations in Research Contexts

Chromatographic techniques are essential for the purification of this compound and for monitoring the progress of reactions involving this compound.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

While detailed examples of HPLC for reaction monitoring of this compound are not extensively reported in the provided context, radial chromatography, a related technique, has been shown to be effective. It has been successfully used to separate mixtures in the synthesis of derivatives, such as 10-hydroxy-16-(ter-butyl-dimethylsilyloxy) hexadecanoic acid and 10,16-bis(ter-butyldimethylsilyloxy) hexadecanoic acid, using a solvent system of CH₂Cl₂ and CH₂Cl₂-MeOH. mdpi.com

Microscopic and Thermal Characterization of Polymeric Products

The bulk properties of polymers derived from this compound are investigated using microscopic and thermal analysis techniques. These methods provide information on the morphology and thermal stability of the polymeric materials.

Polyesters derived from this monomer are of interest for their potential as biodegradable materials. nih.gov The thermal properties of such aliphatic polyesters, including their melting temperature (Tm) and glass transition temperature (Tg), are critical for determining their applications. For analogous aliphatic polyesters, techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard for measuring these properties. mdpi.com

For the characterization of films made from these polyesters, Atomic Force Microscopy (AFM) is utilized. nih.gov AFM can provide detailed images of the film's surface morphology and measure roughness parameters. frontiersin.org For instance, a polyester film formed from a derivative of 10,16-dihydroxyhexadecanoic acid was analyzed by AFM after being formed in a Langmuir-Blodgett Trough. nih.gov

Atomic Force Microscopy (AFM) for Surface Topography and Self-Assembly

Atomic Force Microscopy (AFM) is a powerful high-resolution imaging technique utilized to analyze surface topography at the nanoscale. mdpi.comnih.gov It operates by scanning a sharp probe over a surface, providing detailed three-dimensional information about the sample's features. mdpi.com In the context of this compound, AFM is instrumental in visualizing its self-assembly into ordered structures on various substrates.

The amphiphilic nature of this compound, with its hydrophilic carboxylic acid and hydroxyl groups and a long hydrophobic hydrocarbon chain, drives its self-organization into monolayers or more complex assemblies. hmdb.carsc.org When deposited on a substrate, these molecules can arrange themselves to minimize free energy, a process that can be directly observed using AFM. Researchers can study how factors like solvent, temperature, and substrate chemistry influence the morphology of the resulting structures. researchgate.netresearchgate.net For instance, AFM can reveal the formation of lamellar structures, micelles, or other aggregates. researchgate.net

The process often involves dissolving the compound in a suitable organic solvent and depositing it onto a smooth substrate, such as mica or gold. As the solvent evaporates, the molecules self-assemble. AFM imaging in tapping mode is then employed to minimize disruptive forces on the soft organic layer, allowing for the characterization of the topography and roughness of the formed film. nih.govresearchgate.net

Below is an illustrative data table summarizing typical parameters that would be obtained from an AFM analysis of self-assembled this compound on a mica substrate.

| Parameter | Description | Illustrative Value |

| Scan Size | The lateral dimension of the imaged area. | 2 µm x 2 µm |

| Z-Range | The vertical range of topographical features. | 10 nm |

| Roughness (Rq) | The root mean square average of height deviations. | 0.8 nm |

| Feature Height | The average height of self-assembled structures. | 2.5 nm |

| Domain Size | The average lateral size of ordered domains. | 150 nm |

| Note: The values in this table are illustrative and represent typical data expected from such an experiment. |

X-Ray Diffraction Analysis (Small- and Wide-Angle Scattering)

X-ray diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. mdpi.com It relies on the principle of Bragg's law, where X-rays are scattered by the electron clouds of atoms in a periodic lattice, producing a characteristic diffraction pattern. wikipedia.org For a semi-crystalline material like this compound, both small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) provide complementary information. mdpi.com

Wide-Angle X-ray Scattering (WAXS) probes the short-range order within the material, on the scale of interatomic distances. wikipedia.orgmeasurlabs.com For this compound, WAXS would be used to determine the packing of the hydrocarbon chains in the crystalline state. measurlabs.com The resulting diffraction pattern would exhibit peaks corresponding to the specific lattice spacings of the unit cell. wikipedia.org This data is crucial for identifying polymorphic forms and determining the degree of crystallinity. wikipedia.org

Small-Angle X-ray Scattering (SAXS) , conversely, provides information about larger-scale structures, typically in the range of 1 to 100 nanometers. wikipedia.orgnih.gov In the study of this compound, SAXS can reveal the long-range order of self-assembled structures, such as the lamellar repeat distance in layered crystals. wikipedia.org This corresponds to the length of the fatty acid chain and the arrangement of the molecules in a head-to-head or head-to-tail fashion.

The combination of SAXS and WAXS offers a comprehensive picture of the hierarchical structure of solid-state this compound.

The following table illustrates the kind of data that could be generated from a combined SAXS/WAXS analysis.

| Technique | Parameter | Description | Illustrative Value |

| WAXS | d-spacing (short) | Inter-chain distance in the crystal lattice. | 4.15 Å |

| WAXS | d-spacing (short) | Another characteristic inter-chain distance. | 3.75 Å |

| SAXS | d-spacing (long) | Lamellar repeat distance. | 35.2 Å |

| WAXS | Crystallinity | The percentage of crystalline material in the sample. | 65% |

| Note: The values in this table are illustrative and represent typical data expected from such an experiment. |

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.orgtudelft.nl It is widely used to characterize the thermal transitions of materials, such as melting, crystallization, and glass transitions. wikipedia.orgnih.gov

For this compound, DSC analysis provides key insights into its thermal behavior and purity. A typical DSC thermogram would show an endothermic peak corresponding to the melting of the crystalline structure. nih.gov The temperature at the peak of this transition is the melting point (Tm), and the area under the peak corresponds to the enthalpy of fusion (ΔHm), which is the energy required to melt the sample. nih.gov A sharp melting peak is indicative of a highly pure and well-ordered crystalline material.

Upon cooling from the melt, an exothermic peak may be observed, corresponding to the crystallization temperature (Tc) and the enthalpy of crystallization (ΔHc). researchgate.net The presence of multiple peaks during heating or cooling could indicate the existence of different polymorphic forms, each with its own distinct thermal properties. uc.edu

The table below presents hypothetical data that would be obtained from a DSC analysis of this compound.

| Parameter | Description | Illustrative Value |

| Melting Point (Tm) | The temperature at which the substance melts. | 98.5 °C |

| Enthalpy of Fusion (ΔHm) | The heat absorbed during melting. | 150 J/g |

| Crystallization Temp. (Tc) | The temperature at which the substance crystallizes from the melt. | 85.2 °C |

| Enthalpy of Crystallization (ΔHc) | The heat released during crystallization. | -145 J/g |

| Note: The values in this table are illustrative and represent typical data expected from such an experiment. |

Future Research Directions and Unexplored Avenues

Elucidating Undiscovered Biological Roles in Diverse Organisms and Ecosystems

The known biological role of 10,16-dihydroxyhexadecanoic acid is primarily structural, as a key component of the plant cuticle biopolymer, cutin. researchgate.netacs.org This protective layer acts as a barrier against environmental stress and pathogens. gsartor.org Research has shown that cutin monomers, including 10,16-dihydroxyhexadecanoic acid, can act as signals that induce gene activation in fungal pathogens, such as triggering the production of cutinase to facilitate host penetration. gsartor.orgnih.govnih.gov The (S)-stereoisomer, specifically, has been shown to be the natural configuration in tomato and displays distinct activity in activating the fungal pathogen Colletotrichum trifolii. nih.gov

However, the full spectrum of its biological functions remains largely unexplored. Future research should focus on:

Plant Defense Signaling: Beyond simply being a structural component, these monomers, when released by fungal enzymes, may act as damage-associated molecular patterns (DAMPs) that trigger plant defense responses. nih.gov Studies have indicated that cutin monomers can elicit hydrogen peroxide production in cucumber and induce resistance against fungal pathogens in barley and rice. nih.gov Further investigation into the specific signaling pathways activated by (S)-10,16-dihydroxyhexadecanoic acid within the plant is warranted.

Interspecies Communication: The ecological role of cutin monomers likely extends beyond plant-fungal interactions. Research could explore their influence on bacteria, insects, and other microorganisms within the plant's ecosystem. The composition of cutin monomers, including the abundance of 10,16-dihydroxyhexadecanoic acid, varies between plant species, such as between gymnosperms and angiosperms, and even between the adaxial and abaxial surfaces of a single leaf, suggesting a highly specific and co-evolved role. researchgate.netashs.org

Metabolic and Developmental Roles: While its origin is in the plant cuticle, the potential for this fatty acid to have other metabolic or developmental roles within the plant has not been thoroughly investigated. Unraveling these functions could provide deeper insights into plant biology and lipid biochemistry.

Expanding the Scope of Enzymatic and Chemoenzymatic Transformations for Novel Derivatives

The bifunctional nature of this compound, with its terminal carboxylic acid and primary alcohol, alongside a secondary alcohol on the C-10 position, makes it an ideal substrate for creating a diverse range of chemical derivatives. mdpi.com Enzymatic and chemoenzymatic methods offer a green and highly specific route to these transformations.

Initial studies have successfully used lipases, particularly Candida antarctica lipase (B570770) B (CAL-B), for the oligomerization and polymerization of 10,16-dihydroxyhexadecanoic acid (10,16-DHPA) and its methyl ester. mdpi.comresearchgate.netnih.gov These reactions, typically conducted in organic solvents like toluene (B28343), have yielded linear polyesters. mdpi.comnih.gov Furthermore, chemical oxidation of the hydroxyl groups has produced valuable monomers like 7-oxohexadecanedioic acid and 16-hydroxy-10-oxo-hexadecanoic acid. mdpi.comresearchgate.netnih.gov

Future research should aim to:

Explore a Wider Range of Enzymes: While lipases have shown promise, other enzymes such as cutinases or esterases could offer different specificities and efficiencies, potentially enabling the synthesis of more complex or branched structures.

Synthesize Novel Monomers: The targeted enzymatic or chemical modification of the secondary hydroxyl group at C-10 can lead to the creation of monomers for producing branched polymers or dendrimers. mdpi.comnih.gov Research into creating dimers and trimers with specific linkages has already demonstrated the potential to build more complex molecular architectures from this basic monomer. mdpi.comnih.gov

The table below summarizes key findings in the enzymatic transformation of 10,16-DHPA.

| Enzyme | Substrate(s) | Solvent/Catalyst | Temperature (°C) | Product | Molecular Weight (Da) | Reference(s) |

| Candida antarctica lipase B (CAL-B) | 10,16-DHPA | Toluene | 60 | Poly(10,16-DHPA) | Mₙ = 1206, Mₙ = 814 | mdpi.comresearchgate.net |

| Candida antarctica lipase B (CAL-B) | Methyl 10,16-dihydroxyhexadecanoate | Toluene | 60 | Poly(methyl-10,16-DHHD) | Mₙ = 860, Mₙ = 982 | mdpi.comresearchgate.net |

| Candida antarctica lipase B (CAL-B) | 7-oxohexadecanedioic acid, 1,8-octanediol (B150283) | Toluene | 60 | Poly(ω-carboxyl PA-co-OD) | Mₙ = 1637, Mₙ = 2155 | nih.gov |

| Choline chloride·2ZnCl₂ (Ionic Liquid) | 10,16-DHPA | - | 90-100 | Linear/Branched Polyesters | Insoluble polymers | frontiersin.org |

Mₙ: Number-average molecular weight; Mₙ: Weight-average molecular weight.

Rational Design of Tailored Biopolymers with Enhanced Functionality and Biodegradability

A major application for this compound is as a building block for biodegradable polyesters. acs.orgnih.gov These materials are attractive alternatives to petroleum-based plastics for applications in packaging, agriculture, and biomedicine. nih.gov The polyesters derived from this monomer are expected to have favorable properties such as non-toxicity, biocompatibility, and biodegradability. nih.govmdpi.com

The challenge and opportunity lie in the rational design of biopolymers with precisely controlled properties. Future research should focus on:

Copolymerization Strategies: By combining this compound with other bio-based monomers, such as 2,5-furandicarboxylic acid, succinic acid, or glycerol, it is possible to create copolyesters with a wide range of thermal and mechanical properties. nih.govmdpi.com This approach has been used to develop fully biobased crosslinked coatings for metal protection. nih.govmdpi.com

Controlling Polymer Architecture: The presence of the secondary hydroxyl group allows for the creation of branched or cross-linked polymers, which can significantly alter material properties compared to linear analogues. frontiersin.orgnih.gov Developing synthetic strategies to control the degree of branching is crucial for tailoring polymer characteristics like flexibility, strength, and degradation rate.

Mimicking Natural Cutin: Natural cutin is a complex, cross-linked polyester (B1180765) with remarkable barrier properties against water loss. acs.org Future work could focus on mimicking this natural architecture to create high-performance bioplastics. This involves not only using the right monomers but also controlling the polymerization process to replicate the ester bond network found in nature. Such cutin-inspired polymers could offer superior water barrier properties compared to many synthetic polymers. acs.org

Enhancing Biodegradability: While polyesters from hydroxy fatty acids are inherently more biodegradable than many conventional plastics, their degradation rates can be tuned. mdpi.com By incorporating different co-monomers or controlling crystallinity, polymers can be designed to degrade over specific timescales suitable for their intended application, from transient medical devices to compostable packaging.

Advancements in Sustainable Production and Biorefinery Concepts for this compound from Renewable Sources

The commercial viability of this compound and its derivatives depends on a stable and sustainable supply chain. Currently, the most promising source is tomato pomace, a massive waste stream from the tomato processing industry. mdpi.com An estimated 0.2 to 2.5 million metric tons of cutin could be potentially sourced from this agro-waste annually. mdpi.com

Future research in this area should concentrate on:

Optimizing Extraction from Agro-Waste: While isolation from tomato peels has been demonstrated, improving the efficiency and scalability of extraction and depolymerization processes is critical. nih.govnih.gov This includes developing greener chemical or enzymatic hydrolysis methods to break down the cutin polymer into its constituent monomers.

Exploring Alternative Feedstocks: While tomato is a major source, the cuticles of many other plants also contain C16 hydroxy fatty acids. nih.gov Investigating other agricultural waste streams could diversify the sources of this valuable monomer.

Developing Microbial Production Platforms: A significant breakthrough would be the development of microbial fermentation processes for producing this compound directly from simple sugars or renewable oils. acs.org Oleaginous yeasts and bacteria are known to produce a variety of fatty acids and could potentially be engineered to synthesize this specific dihydroxy acid in high yields, decoupling its production from agricultural waste streams. researchgate.netfrontiersin.org

Integrated Biorefinery Models: The valorization of tomato pomace should be viewed within an integrated biorefinery concept. This approach aims to extract multiple high-value products from the same feedstock. For instance, the extraction of this compound could be combined with the extraction of lycopene, antioxidants, and the conversion of residual biomass into bioenergy, maximizing economic value and minimizing waste. mdpi.comresearchgate.net

Q & A

Q. What methodologies are recommended for isolating and purifying (S)-10,16-dihydroxyhexadecanoic acid from plant sources?

Isolation typically involves solvent extraction (e.g., chloroform/methanol mixtures) followed by chromatographic purification. For tomato cutin, depolymerization via acid-catalyzed methanolysis releases monomers, which are then separated via column chromatography. Final purification is confirmed using nuclear magnetic resonance (NMR) and electrospray ionization mass spectrometry (ESI-MS), with silylation derivatives analyzed by gas chromatography-mass spectrometry (GC-MS) for structural validation .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

Chiral chromatography or enzymatic resolution can distinguish enantiomers. NMR spectroscopy (e.g., - and -NMR) identifies hydroxyl and carboxyl group positions, while GC-MS of silylated derivatives confirms molecular weight and fragmentation patterns. Polarimetry or circular dichroism (CD) may further validate the (S)-configuration .

Advanced Research Questions

Q. What experimental approaches are used to analyze the role of this compound in plant cuticle composition?

Tomato cutin is hydrolyzed to monomers, which are derivatized (e.g., methyl esters or trimethylsilyl ethers) for GC-MS analysis. Key diagnostic ions (e.g., m/z 275, 171, 169) confirm the presence of 10,16-dihydroxyhexadecanoic acid isomers. Quantitative comparisons between wild-type and mutant plants (e.g., Arabidopsis thaliana DCR mutants) reveal its contribution to cuticular integrity and hydrophobicity .

Q. How does enzymatic oligomerization of this compound occur, and what lipases are effective catalysts?

Lipases (e.g., Candida antarctica Lipase B) catalyze esterification between hydroxyl and carboxyl groups. Reactions are monitored via thin-layer chromatography (TLC) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS. Optimal conditions (e.g., solvent-free systems at 60°C) yield oligomers with degrees of polymerization up to 10, critical for synthesizing biodegradable polyesters .

Q. What metabolic pathways involve this compound, and how is it integrated into lipid databases?

The compound is a key intermediate in cutin biosynthesis (KEGG Pathway ko00073). Enzymes like cytochrome P450 monooxygenases (CYP86A family) hydroxylate hexadecanoic acid at C-10 and C-16 positions. The KEGG entry (C08285) classifies it under "Hydroxy fatty acids," linking it to Arabidopsis wax synthase WSD1 and cuticle-associated lipid transfer proteins .

Q. How does environmental stress (e.g., PBDE exposure) alter this compound levels in metabolomic studies?

Metabolomic profiling of sea cucumbers (Apostichopus japonicus) exposed to polybrominated diphenyl ethers (PBDEs) showed significant upregulation (p = 0.007) of this compound. Liquid chromatography-mass spectrometry (LC-MS) in negative ion mode ([M-H] m/z 305.2632) quantifies changes, suggesting its role in stress response pathways. Data normalization to internal standards (e.g., deuterated analogs) minimizes batch effects .

Q. How are positional isomers of 10,16-dihydroxyhexadecanoic acid differentiated in GC-MS analysis?

Isomers (e.g., 8,16- vs. 10,16-dihydroxy variants) are resolved using high-resolution capillary columns (e.g., DB-5MS). Fragmentation patterns differ: 10,16-isomers produce dominant ions at m/z 275 (C10-C16 cleavage) and 171 (C1-C10), while 8,16-isomers yield m/z 259 and 187. Retention time shifts and co-injection with authentic standards further confirm identity .

Q. What derivatization strategies enhance this compound’s utility in polymer synthesis?

Protecting hydroxyl groups with tert-butyldimethylsilyl (TBDMS) ethers enables selective polymerization. For example, silylation at C-16 facilitates esterification at C-10, yielding telechelic monomers. Subsequent oxidative cleavage (e.g., using NaIO) generates dicarboxylic acids for crosslinked polyesters, as validated by -NMR and gel permeation chromatography (GPC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.